5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique tetrazole ring fused to a pyridine ring, which imparts distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2,4-dioxopentanoate with 1H-tetrazol-5-amine and 2-fluorobenzaldehyde in boiling acetic acid . This reaction yields the desired compound through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that ensure high yield and purity. The process may also involve continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents to create new compounds.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Can be achieved using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 5-(hydroxymethyl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6,7,8-triol
Comparison: Compared to these similar compounds, 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid stands out due to its unique carboxylic acid functional group. This group enhances its solubility and reactivity, making it a versatile intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C6H8N4O2 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C6H8N4O2/c11-6(12)4-2-1-3-5-7-8-9-10(4)5/h4H,1-3H2,(H,11,12) |
InChI Key |
GUABVFNZHUOIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C(=NN=N2)C1)C(=O)O |
Origin of Product |
United States |
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